molecular formula C8H9F3N2O2 B1318674 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine CAS No. 878760-47-5

4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine

Cat. No.: B1318674
CAS No.: 878760-47-5
M. Wt: 222.16 g/mol
InChI Key: CHSZUWDVGYPDPG-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of a pyrimidine ring substituted with a dimethoxymethyl group at the 4-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and bioactivity .

Mechanism of Action

Target of Action

Pyrimidine derivatives have been reported to inhibit egfr tyrosine kinase , which plays a crucial role in cell proliferation and survival.

Mode of Action

Pyrimidine derivatives have been shown to inhibit egfr tyrosine kinase . This inhibition could potentially disrupt the signaling pathways that promote cell proliferation and survival, leading to anti-proliferative effects.

Biochemical Pathways

The inhibition of egfr tyrosine kinase by pyrimidine derivatives can affect multiple downstream pathways, including the pi3k/akt and mapk pathways , which are involved in cell proliferation, survival, and differentiation.

Result of Action

The inhibition of egfr tyrosine kinase by pyrimidine derivatives can lead to anti-proliferative effects , potentially disrupting the growth and survival of cancer cells.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-2-(trifluoromethyl)pyrimidine
  • 4-(Dimethoxymethyl)-2-(fluoromethyl)pyrimidine
  • 4-(Dimethoxymethyl)-2-(trifluoromethyl)quinoline

Uniqueness

4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine is unique due to the combined presence of the dimethoxymethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethoxymethyl group provides additional sites for chemical modification, making it a versatile building block for various applications .

Properties

IUPAC Name

4-(dimethoxymethyl)-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-14-6(15-2)5-3-4-12-7(13-5)8(9,10)11/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSZUWDVGYPDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=NC=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590276
Record name 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878760-47-5
Record name 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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